1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone
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Overview
Description
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone is an organic compound that belongs to the class of phenolic ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyl-2,4-dihydroxybenzaldehyde and 2-methylphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the acid in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction time.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as oxidative stress pathways, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks the ethyl and methyl substituents.
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
302918-18-9 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-3-12-8-14(17(20)10-15(12)18)16(19)9-13-7-5-4-6-11(13)2/h4-8,10,18,20H,3,9H2,1-2H3 |
InChI Key |
FLFCYPFBWBZDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=CC=CC=C2C |
Origin of Product |
United States |
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